(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
Description
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid (CAS: 275826-35-2) is a chiral β-amino acid featuring an S-configuration at the α-carbon, a 3-bromo-substituted phenyl ring, and a propionic acid backbone. This compound is stored at 2–8°C under argon to prevent degradation, reflecting its sensitivity to light and oxidation . Its structural uniqueness lies in the bromine atom at the phenyl ring’s meta-position, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275826-35-2 | |
| Record name | 275826-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reaction Design
The synthesis of (S)-3-amino-3-(3-bromo-phenyl)-propionic acid often begins with chiral amino acid precursors. Patent CA2399515A1 details a process for preparing (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine, sodium nitrite, and HBr in aqueous solution. While this method targets the R-enantiomer, inversion of starting material chirality (e.g., using L-phenylalanine) could yield the S-configuration. The reaction proceeds via diazotization and bromination, with critical parameters including:
A representative scaled procedure involves dissolving 72.0 g D-phenylalanine in 442 g 48% HBr, followed by slow addition of 113 g 45% KOH and 330 mL toluene. After adding 34.7% NaNO₂ solution over 5 hours at 20°C, the aqueous phase is separated, and the product is isolated via distillation and crystallization.
Table 1: Bromination Reaction Optimization
Stereochemical Considerations
Achieving the (S)-configuration requires precise control over reaction stereochemistry. The patent’s focus on R-enantiomer synthesis suggests that mirroring conditions with L-phenylalanine could invert the outcome. However, racemization risks at elevated temperatures necessitate strict thermal regulation below 30°C. Post-reaction chiral HPLC analysis is recommended to verify enantiomeric purity.
Enzymatic Resolution of Racemic Mixtures
D-Threonine Aldolase Catalysis
US5346828A discloses a stereoisomeric enrichment method for 2-amino-3-hydroxy-3-phenylpropionic acids using D-threonine aldolase. Applied to this compound, this enzyme selectively cleaves the D-threo isomer, enriching the L-threo (S-configured) product. Key steps include:
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Substrate preparation : Racemic 2-amino-3-hydroxy-3-(3-bromo-phenyl)-propionic acid synthesized via condensation of glycine and 3-bromobenzaldehyde.
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Enzymatic treatment : Incubation with D-threonine aldolase at pH 8.75 in 50 mM borate buffer with 0.8 mM pyridoxal phosphate.
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Product isolation : Filtration and ethanol extraction yield enantiomerically enriched (S)-isomer.
Table 2: Enzymatic Resolution Efficiency
Limitations and Scale-Up Challenges
While enzymatic methods achieve high ee, substrate specificity and enzyme cost limit industrial applicability. Patent US5346828A reports yields of 70% for L-threo isomers after dual polymethacrylate column purification, suggesting scalability requires immobilized enzyme reactors or continuous flow systems.
Industrial Production and Process Intensification
Solvent and Energy Optimization
Large-scale synthesis (e.g., 1,000-liter batches) prioritizes solvent recovery and energy efficiency. The CA2399515A1 process reduces energy use by operating at 20°C instead of subzero temperatures. Toluene’s azeotropic distillation with water under 100 mbar vacuum minimizes solvent loss.
Continuous Flow Reactor Design
Adopting continuous flow technology could enhance the bromination reaction’s reproducibility. Microreactors enable rapid mixing of HBr and phenylalanine derivatives, reducing byproduct formation from localized overheating.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen-substituted phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid serves as a versatile building block in organic synthesis. It is utilized in the following ways:
- Peptide Synthesis : The compound is commonly employed as a precursor in peptide synthesis due to its amino acid structure, allowing for the formation of peptide bonds with other amino acids .
- Substitution Reactions : The bromine atom on the phenyl ring can be substituted with various functional groups, facilitating the creation of diverse chemical entities.
- Deprotection Reactions : The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amino acid, which can then be used in further reactions.
Biology
In biological research, this compound has been investigated for its potential roles in:
- Protein Engineering : The unique structure allows for modifications that can influence protein folding and stability, making it a candidate for studies on protein interactions and stability .
- Enzyme Inhibition Studies : It has been studied as a potential inhibitor of specific enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes .
Medicine
The therapeutic applications of this compound are under investigation:
- Drug Development : Its structural characteristics make it a promising candidate for drug development, particularly in designing compounds that target specific biological pathways .
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was successfully incorporated into peptide chains using standard coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide). The resulting peptides exhibited enhanced biological activity compared to their non-brominated counterparts, suggesting that the bromine substitution may play a role in increasing binding affinity to target proteins.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound acted as an effective inhibitor. The study revealed that modifications to the bromine position could significantly alter inhibitory potency, highlighting its utility in structure-activity relationship studies .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Bromo-Substituted Variants
- Its HCl salt enhances solubility in polar solvents (e.g., DMSO, methanol), suggesting utility in biochemical assays .
- FMOC-(S)-3-Amino-3-(2-bromo-phenyl)-propionic Acid (CAS: 507472-17-5): The ortho-bromo derivative introduces steric hindrance near the amino group, likely affecting reactivity in peptide coupling or metal-catalyzed cross-coupling reactions .
Fluoro-Substituted Variants
- (S)-3-Amino-3-(3-fluorophenyl)-propionic Acid (CAS: 765895-65-6): Fluorine’s electronegativity increases the compound’s polarity compared to bromo analogs. Fluorinated derivatives are widely used in solid-phase synthesis of dihydroquinazolinones, highlighting their role as precursors for heterocyclic scaffolds .
- (S)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)-propionic Acid (CAS: Not provided): The trifluoromethyl group enhances metabolic stability and lipophilicity, making this analog suitable for drug discovery .
Chloro-Substituted Variants
- (S)-3-Amino-3-(3-chlorophenyl)-propanoic Acid (CAS: 19947-39-8): Chlorine’s intermediate electronegativity and smaller size compared to bromine may balance electronic effects and steric demands. Structural similarity (0.98) to the bromo compound suggests overlapping applications in library synthesis .
Functional Group Modifications
Nitro-Substituted Analog
- 3-Amino-3-(2-nitrophenyl)-propionic Acid (CAS: 5678-48-8): The nitro group’s strong electron-withdrawing nature increases reactivity in reduction or nucleophilic substitution reactions. This compound (MW: 210.19 g/mol) has applications in synthesizing nitroaromatic intermediates .
Hydroxyl-Substituted Analog
- (S)-3-Amino-3-(4-hydroxyphenyl)-propionic Acid (β-Tyrosine): The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous systems. This analog is critical in enzyme studies, such as SgcC-catalyzed hydroxylation in antibiotic biosynthesis .
Trifluoromethyl-Substituted Analogs
- (S)-3-Amino-3-(3-trifluoromethylphenyl)-propionic Acid (CAS: 719995-40-1): The CF₃ group’s electron-withdrawing effect increases acidity of the propionic acid (pKa ~3–4), influencing ionizability and membrane permeability .
Key Observations :
- Stereochemical Impact : S-configuration is conserved across analogs, ensuring compatibility with enzymatic systems (e.g., β-tyrosine incorporation in C-1027 biosynthesis) .
- Synthetic Yields : Fluorinated analogs synthesized via lipase-catalyzed hydrolysis achieve moderate yields (~48–58%), whereas bromo derivatives may require optimized halogenation steps .
Biological Activity
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is an amino acid derivative notable for its potential applications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol. The compound's structure features a bromine atom attached to the phenyl ring, which significantly influences its biological properties. Its chirality is crucial for its interactions with biological systems, as stereochemistry often dictates the efficacy and specificity of biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom may engage in halogen bonding. These interactions can modulate enzymatic activity, potentially acting as inhibitors or activators depending on the context.
- Protein-Ligand Binding : The compound is used in studies focusing on enzyme-substrate interactions and protein-ligand binding, which are critical for understanding metabolic pathways and drug design .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In various studies, it has been evaluated against different bacterial strains, demonstrating efficacy in inhibiting growth:
| Bacteria | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of biofilm formation | |
| Escherichia coli | Growth inhibition | |
| Pseudomonas aeruginosa | Inhibition of T3SS |
Cytotoxic Effects
The compound has also been investigated for its cytotoxic effects on cancer cell lines. For instance, in assays involving human lung adenocarcinoma (A549) and melanoma (A375) cells, this compound displayed significant cytotoxicity:
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Case Studies
- Enzyme Substrate Interaction : A study focused on the interaction between this compound and specific enzymes highlighted its role as a competitive inhibitor. This was demonstrated through kinetic studies that revealed altered enzyme activity in the presence of the compound.
- Antimicrobial Efficacy : In a controlled experiment assessing antimicrobial activity, this compound was shown to inhibit biofilm formation in Staphylococcus aureus at sub-micromolar concentrations, suggesting potential utility in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis methods for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid, and how is stereochemical purity validated?
- Methodological Answer : Enantioselective synthesis often employs chiral precursors or catalysts. For example, (R)-2-bromo-3-phenylpropionic acid derivatives can react with ammonia or protected amines under basic conditions (e.g., triethylamine) to introduce the amino group while retaining stereochemistry . Chiral chromatography (e.g., HPLC with a Chiralpak® column) or circular dichroism (CD) spectroscopy is used to confirm enantiomeric purity (>98% as reported for analogous compounds) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility varies by solvent:
| Solvent | Solubility (mg/mL) | Model Used |
|---|---|---|
| Water | 9.29 | SILICOS-IT |
| DMSO | 2290.0 | Ali et al. |
| Ethanol | 410.0 | ESOL |
- Stability is pH-dependent. Store lyophilized powder at -20°C in anhydrous conditions. For aqueous solutions, use buffers (pH 6–8) to minimize degradation .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm bromophenyl substitution and amino/acid functional groups.
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular weight (C₉H₁₀BrNO₂; theoretical 256.0 g/mol).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s interactions with biological targets compared to non-halogenated analogs?
- Methodological Answer : The bromine atom enhances electrophilicity and steric bulk, potentially improving binding affinity in enzyme active sites (e.g., aminotransferases). Competitive inhibition assays using β-tyrosine analogs (e.g., (S)-β-tyrosine in SgcC enzyme studies) can quantify this effect . Computational docking (AutoDock Vina) paired with Hammett substituent constants (σ⁺ for Br = +0.91) provides mechanistic insights .
Q. What strategies are recommended for resolving contradictory solubility data across computational models (e.g., SILICOS-IT vs. ESOL)?
- Methodological Answer : Discrepancies arise from model assumptions (e.g., SILICOS-IT underestimates hydrogen bonding in polar solvents). Validate predictions experimentally:
Prepare saturated solutions in target solvents.
Quantify via UV-Vis spectrophotometry (λmax ~270 nm for aromatic systems).
Compare with computational outputs to refine model selection for future studies .
Q. Can this compound serve as a precursor for radiopharmaceuticals, and what labeling methods are feasible?
- Methodological Answer : Yes, the bromine atom allows isotope exchange (e.g., ⁷⁶Br for PET imaging). Steps:
React with [⁷⁶Br]NaBr under acidic conditions (H₂SO₄, 80°C).
Purify via reverse-phase HPLC.
Validate radiochemical purity (>95%) using radio-TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
